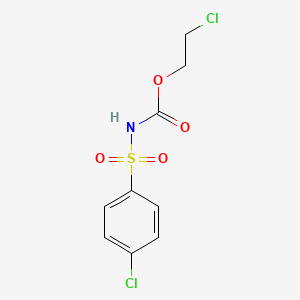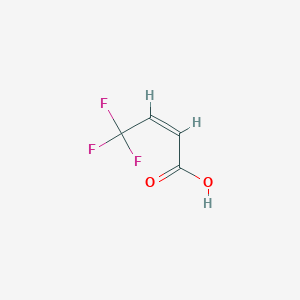![molecular formula C15H17NO6 B14003947 (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid CAS No. 5887-74-1](/img/structure/B14003947.png)
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methylphenyl group, and a propanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of an amino group followed by the introduction of a methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanedioic acid backbone through a malonic ester synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methylphenyl group can interact with hydrophobic pockets in enzymes, influencing their activity. The propanedioic acid backbone can chelate metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (Acetylamino)propanedioic acid
- (Acetylamino)benzoic acid
- (Acetylamino)phenylpropanoic acid
Uniqueness
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
5887-74-1 |
|---|---|
Fórmula molecular |
C15H17NO6 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
2-acetamido-2-[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C15H17NO6/c1-9-3-5-11(6-4-9)12(18)7-8-15(13(19)20,14(21)22)16-10(2)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H,19,20)(H,21,22) |
Clave InChI |
WVHNFNUDOSQUJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



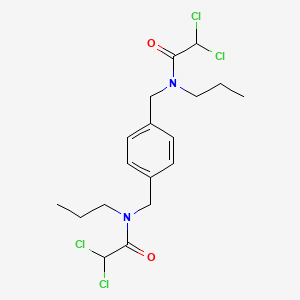
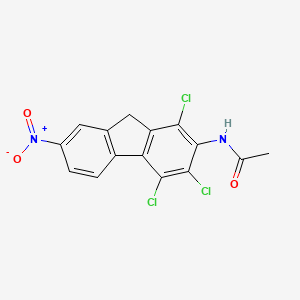

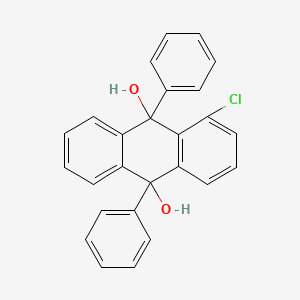
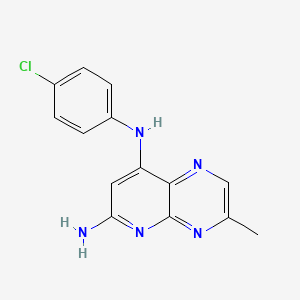
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)

![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
